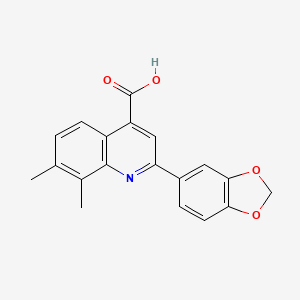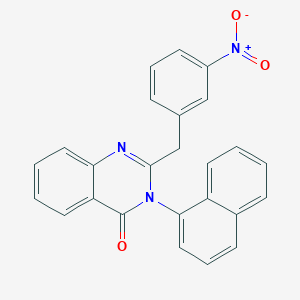![molecular formula C21H22FN3O B6127845 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline](/img/structure/B6127845.png)
2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline, also known as FMQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. FMQ belongs to the class of quinoline derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline is not fully understood, but studies have suggested that it acts by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting topoisomerase II, 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline induces DNA damage and triggers apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline has been found to have a number of biochemical and physiological effects. Studies have shown that 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline can induce oxidative stress in cancer cells, which leads to DNA damage and cell death. 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline has also been found to inhibit the expression of certain genes that are involved in cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline is also highly soluble in organic solvents, which makes it easy to work with. However, 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline has some limitations as well. It is highly toxic and can cause significant damage to cells if not used properly. Additionally, 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline is not very selective and can affect both cancer and normal cells, which can limit its potential clinical applications.
Orientations Futures
There are several future directions for research on 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline. One area of interest is the development of more selective derivatives of 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline that can target cancer cells more specifically. Another area of interest is the investigation of the potential of 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline as a combination therapy with other anti-cancer agents. Additionally, more research is needed to fully understand the mechanism of action of 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline and its potential applications in other areas of scientific research.
Méthodes De Synthèse
2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline can be synthesized by the reaction of 2-methyl-7-nitro-4-(4-fluorophenyl)-1,4-dihydroquinoline with piperazine in the presence of a reducing agent. The reaction yields 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline as a yellow solid with a melting point of 240-243°C.
Applications De Recherche Scientifique
2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline is in the field of cancer research. Studies have shown that 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline exhibits potent anti-tumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[4-(4-fluorophenyl)-1-piperazinyl]-7-methoxy-4-methylquinoline has also been found to induce apoptosis, or programmed cell death, in cancer cells, which makes it a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-7-methoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O/c1-15-13-21(23-20-14-18(26-2)7-8-19(15)20)25-11-9-24(10-12-25)17-5-3-16(22)4-6-17/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMYOVXRWBUCBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)OC)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(methylthio)propanamide](/img/structure/B6127762.png)
![N-(3-chloro-2-methylphenyl)-N'-[6-oxo-4-(4-pyridinyl)-1,6-dihydro-2-pyrimidinyl]guanidine](/img/structure/B6127764.png)
![4-{[(2-chloro-5-nitrophenyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6127778.png)
![ethyl 2-(benzoylamino)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6127785.png)
![N-1,3-benzothiazol-2-yl-2-{[5-benzyl-4-hydroxy-1-(2-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6127793.png)
![1-(1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)-2-phenylethanone](/img/structure/B6127818.png)
![2-[(4-methylphenyl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6127825.png)

![N-{4-bromo-2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}propanamide](/img/structure/B6127833.png)
![N-(2-fluorophenyl)-3-(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6127836.png)
![4-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B6127838.png)
![2-(2-methoxybenzyl)-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6127839.png)
![6-chloro-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B6127854.png)
